REACTION_CXSMILES
|
[CH3:1][CH:2]1[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Li+].CC([N-]C(C)C)C.CCCCCCC.C1COCC1.C1C=CC=CC=1.Br[CH2:36][C:37]([O:39][CH3:40])=[O:38]>C1COCC1>[CH3:1][C:2]1([CH2:36][C:37]([O:39][CH3:40])=[O:38])[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1C(NC(S1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
heptane THF benzene
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C1CCOC1.C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at −40° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by dropwise addition of AcOH (0.8 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOAc
|
Type
|
WASH
|
Details
|
the organic portion washed with water (2×), brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-100% EtOAc/hexanes
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(S1)=O)=O)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |